Cas no 78429-86-4 (2-methylbutane-1-sulfonyl chloride)
2-methylbutane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-1-butanesulfonyl chloride
- 2-methylbutane-1-sulfonyl chloride
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- Inchi: 1S/C5H11ClO2S/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3
- InChI Key: JLBKFFNJUYWPMW-UHFFFAOYSA-N
- SMILES: C(S(Cl)(=O)=O)C(C)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
2-methylbutane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV48256-50mg |
2-methylbutane-1-sulfonyl chloride |
78429-86-4 | 95% | 50mg |
$138.00 | 2023-12-30 | |
| A2B Chem LLC | AV48256-100mg |
2-methylbutane-1-sulfonyl chloride |
78429-86-4 | 95% | 100mg |
$187.00 | 2023-12-30 | |
| A2B Chem LLC | AV48256-250mg |
2-methylbutane-1-sulfonyl chloride |
78429-86-4 | 95% | 250mg |
$252.00 | 2023-12-30 | |
| A2B Chem LLC | AV48256-500mg |
2-methylbutane-1-sulfonyl chloride |
78429-86-4 | 95% | 500mg |
$447.00 | 2023-12-30 | |
| A2B Chem LLC | AV48256-1g |
2-methylbutane-1-sulfonyl chloride |
78429-86-4 | 95% | 1g |
$575.00 | 2023-12-30 | |
| Enamine | EN300-114692-0.05g |
2-methylbutane-1-sulfonyl chloride |
78429-86-4 | 95% | 0.05g |
$97.0 | 2023-10-25 | |
| Enamine | EN300-114692-0.1g |
2-methylbutane-1-sulfonyl chloride |
78429-86-4 | 95% | 0.1g |
$144.0 | 2023-10-25 | |
| Enamine | EN300-114692-0.25g |
2-methylbutane-1-sulfonyl chloride |
78429-86-4 | 95% | 0.25g |
$206.0 | 2023-10-25 | |
| Enamine | EN300-114692-0.5g |
2-methylbutane-1-sulfonyl chloride |
78429-86-4 | 95% | 0.5g |
$391.0 | 2023-10-25 | |
| Enamine | EN300-114692-1.0g |
2-methylbutane-1-sulfonyl chloride |
78429-86-4 | 95% | 1g |
$513.0 | 2023-05-26 |
2-methylbutane-1-sulfonyl chloride Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-methylbutane-1-sulfonyl chloride
Introduction to 2-Methylbutane-1-Sulfonyl Chloride (CAS No. 78429-86-4)
2-Methylbutane-1-sulfonyl chloride (CAS No. 78429-86-4) is a versatile organic compound that plays a significant role in various chemical and pharmaceutical applications. This compound, also known as 3-methylbutane-1-sulfonyl chloride, is a colorless liquid with a distinct chemical structure that makes it an essential reagent in synthetic chemistry and drug development.
The molecular formula of 2-methylbutane-1-sulfonyl chloride is C5H11O2S, and its molecular weight is approximately 154.19 g/mol. The compound features a sulfonyl chloride functional group, which is highly reactive and can participate in a wide range of chemical reactions, including nucleophilic substitution and sulfonation processes.
In the realm of synthetic chemistry, 2-methylbutane-1-sulfonyl chloride is frequently used as a protecting group for alcohols and amines. Its ability to form stable sulfonates makes it an excellent choice for protecting functional groups during complex multi-step syntheses. This property is particularly valuable in the synthesis of pharmaceutical intermediates and fine chemicals where the selective protection of specific functional groups is crucial.
Recent research has highlighted the importance of 2-methylbutane-1-sulfonyl chloride in the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated the use of this compound in the synthesis of novel antiviral agents. The researchers utilized the reactivity of the sulfonyl chloride group to introduce specific functional groups into the drug molecules, enhancing their potency and selectivity against viral targets.
Beyond its role in drug development, 2-methylbutane-1-sulfonyl chloride has also found applications in materials science. A recent study published in Advanced Materials explored the use of this compound in the synthesis of functional polymers with enhanced mechanical properties. The researchers found that incorporating 2-methylbutane-1-sulfonyl chloride into polymer chains improved their thermal stability and resistance to chemical degradation, making them suitable for various industrial applications.
In terms of safety and handling, it is important to note that 2-methylbutane-1-sulfonyl chloride should be handled with care due to its reactivity and potential for generating hazardous by-products. Proper personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a well-ventilated area away from incompatible materials.
The environmental impact of 2-methylbutane-1-sulfonyl chloride has also been a subject of recent research. A study published in Environmental Science & Technology in 2023 investigated the biodegradability and ecotoxicity of this compound. The findings indicated that while 2-methylbutane-1-sulfonyl chloride is not readily biodegradable, its environmental impact can be minimized through proper waste management practices and disposal methods.
In conclusion, 2-methylbutane-1-sulfonyl chloride (CAS No. 78429-86-4) is a valuable reagent with diverse applications in synthetic chemistry, pharmaceutical development, and materials science. Its unique chemical properties make it an indispensable tool for researchers and chemists working on complex syntheses and innovative materials. As research continues to advance, the potential uses and benefits of this compound are likely to expand further.
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